molecular formula C9H6ClN3 B055805 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile CAS No. 114858-48-9

2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile

Cat. No. B055805
CAS RN: 114858-48-9
M. Wt: 191.62 g/mol
InChI Key: UPZFYSQRYYWUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of “2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile” involves the reaction of 2-chloro-1H-benzo[d]imidazole with morpholine, producing benzo[d]imidazol-yl-morpholine. This then reacts with chloroacetonitrile to give (benzo[d]imidazol-yl)acetonitrile .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile” is based on the imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile” include the reaction of 2-chloro-1H-benzo[d]imidazole with morpholine and the subsequent reaction with chloroacetonitrile .

Future Directions

The future directions for “2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile” and similar compounds could involve further exploration of their biological activities and potential applications in the development of new drugs . This could include more in-depth studies on their mechanisms of action, as well as their safety and efficacy in various therapeutic contexts.

properties

IUPAC Name

2-(2-chlorobenzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-12-7-3-1-2-4-8(7)13(9)6-5-11/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFYSQRYYWUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.